Product packaging for 3-(Piperidin-4-yloxy)propan-1-ol(Cat. No.:CAS No. 40256-15-3)

3-(Piperidin-4-yloxy)propan-1-ol

Cat. No.: B3383245
CAS No.: 40256-15-3
M. Wt: 159.23 g/mol
InChI Key: XVUFXPAZEVAGIX-UHFFFAOYSA-N
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Description

Contextual Significance of Piperidine-Containing Compounds in Chemical Biology

The piperidine (B6355638) ring, a six-membered saturated heterocycle containing a nitrogen atom, is a cornerstone in the design and discovery of new therapeutic agents. nih.govnih.govijnrd.orgnih.gov This structural motif is prevalent in a vast number of pharmaceuticals and natural alkaloids, underscoring its importance in chemical biology. nih.govnih.gov The versatility of the piperidine scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties. nih.gov

Piperidine derivatives have been successfully incorporated into drugs targeting a wide array of biological systems, including the central nervous system, and have shown efficacy as anticancer, and anti-inflammatory agents, among others. nih.govijnrd.org The ability of the piperidine nitrogen to be protonated at physiological pH allows for crucial interactions with biological targets such as enzymes and receptors. clinmedkaz.org The specific substitution pattern on the piperidine ring dictates the compound's three-dimensional shape, lipophilicity, and hydrogen bonding capabilities, all of which are critical for its biological activity. clinmedkaz.org In silico studies are often employed to predict the potential biological targets and activities of new piperidine derivatives, highlighting their potential in areas like cancer treatment and neurological disorders. clinmedkaz.org

Overview of the Research Landscape for 3-(Piperidin-4-yloxy)propan-1-ol and Related Analogues

Direct and extensive academic research specifically focused on this compound is limited in publicly available literature. However, the research landscape of its structural analogues provides valuable insights into its potential areas of investigation. The core structure combines a piperidine ring with a propanol (B110389) ether linkage, a common feature in medicinal chemistry.

Research into related compounds often involves their synthesis and evaluation for various biological activities. For instance, a patent describes the synthesis of a related compound, 1-[3-[3-(4-chlorophenyl)propoxy]propyl]-piperidine, through the formation of a 3-piperidinopropanol sodium salt followed by reaction with a suitable mesylate. ontosight.ai This suggests a potential synthetic route for this compound.

Furthermore, studies on other piperidine ether derivatives highlight their potential as bioactive molecules. For example, research on 1,3,4-oxadiazole (B1194373) derivatives incorporates a similar phenoxypropanol moiety, indicating the utility of this linker in constructing molecules with potential therapeutic applications. nih.gov The synthesis of these analogues often involves the reaction of a hydroxyl-containing scaffold with an epoxide, such as epibromohydrin (B142927), followed by ring-opening with an amine. nih.gov

The table below summarizes the basic chemical properties of this compound.

PropertyValueSource
Molecular FormulaC8H17NO2 clinmedkaz.orguni.lu
SMILESC1CNCCC1OCCCO clinmedkaz.orguni.lu
InChIInChI=1S/C8H17NO2/c10-6-1-7-11-8-2-4-9-5-3-8/h8-10H,1-7H2 clinmedkaz.orguni.lu
InChIKeyXVUFXPAZEVAGIX-UHFFFAOYSA-N clinmedkaz.orguni.lu

While detailed experimental data for this compound is scarce, the established importance of the piperidine scaffold and the synthetic utility of the propanol ether linkage suggest that this compound could be a valuable building block for the development of novel molecules with potential biological activities. Further research is warranted to explore its synthesis, characterization, and potential applications in medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO2 B3383245 3-(Piperidin-4-yloxy)propan-1-ol CAS No. 40256-15-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-piperidin-4-yloxypropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c10-6-1-7-11-8-2-4-9-5-3-8/h8-10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUFXPAZEVAGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 3 Piperidin 4 Yloxy Propan 1 Ol

Established Synthetic Pathways for 3-(Piperidin-4-yloxy)propan-1-ol Scaffolds

The construction of the this compound scaffold can be approached through various synthetic strategies, primarily involving the formation of the ether linkage and the construction or modification of the piperidine (B6355638) ring itself.

Etherification Reactions in Propanol (B110389) Synthesis

The most direct and common method for synthesizing this compound is through a Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgyoutube.com This reaction involves the coupling of an alkoxide with an alkyl halide. In this specific case, 4-hydroxypiperidine (B117109) is deprotonated to form the corresponding alkoxide, which then acts as a nucleophile, attacking an electrophilic 3-carbon synthon, typically a 3-halopropan-1-ol or a related derivative. wikipedia.orglibretexts.org The reaction is generally carried out in the presence of a base, such as sodium hydride or potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). masterorganicchemistry.comresearchgate.net

Key considerations for this reaction include the choice of the leaving group on the propanol chain and the protection strategy for the piperidine nitrogen. A good leaving group, such as bromide or iodide, is preferred to facilitate the S(_N)2 reaction. wikipedia.org The piperidine nitrogen is often protected with a suitable group, such as a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group, to prevent N-alkylation as a side reaction. This protecting group can then be removed in a subsequent step to yield the target compound.

A similar approach involves the use of epibromohydrin (B142927), where the initial etherification is followed by the opening of the epoxide ring to yield the propan-2-ol functionality, which can be further modified if necessary. acs.org

Functional Group Interconversions on the Propanol Moiety

Once the ether linkage is established, the terminal hydroxyl group of the propanol moiety offers a site for various functional group interconversions. imperial.ac.uk For instance, the primary alcohol can be oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents. These functional groups can then be used in a variety of subsequent reactions, such as reductive aminations, esterifications, or amide bond formations, to introduce further diversity into the molecule.

Alternatively, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This would allow for the introduction of a wide range of functionalities at the terminal position of the propanol chain.

Strategies for Piperidine Ring Formation and Modification

Intramolecular approaches often involve the cyclization of a linear precursor containing both the nitrogen atom and the necessary carbon framework. nih.gov Intermolecular strategies, such as multicomponent reactions, can assemble the piperidine ring from two or more simpler starting materials. nih.govnih.gov For instance, a [5+1] annulation approach could be envisioned where a five-carbon chain with a terminal amine reacts with a single carbon unit to form the six-membered ring. nih.gov

Modification of a pre-existing piperidine ring is another viable strategy. This can involve the introduction of substituents at various positions on the ring through methods like C-H functionalization. researchgate.netresearchgate.net

Reductive Amination Approaches in Piperidine Chemistry

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is highly relevant to piperidine synthesis. nih.govresearchgate.net This two-step process typically involves the reaction of an amine with a ketone or aldehyde to form an imine or iminium ion, which is then reduced to the corresponding amine. researchgate.net

In the context of synthesizing piperidine derivatives, intramolecular reductive amination of a dicarbonyl compound or an amino-carbonyl compound can lead to the formation of the piperidine ring. researchgate.net For example, the cyclization of a δ-amino ketone can directly yield a piperidine derivative. Various reducing agents can be employed, with sodium borohydride (B1222165) (NaBH(_4)), sodium cyanoborohydride (NaBH(_3)CN), and borane-pyridine complexes being common choices. researchgate.nettandfonline.comtandfonline.com

The table below summarizes various reducing agents used in reductive amination for piperidine synthesis.

Reducing AgentStarting MaterialsKey Features
H(_2), Pd/CCarbonyls and aminesCatalytic, often requires pressure
NaBH(_4)Imines/Iminium ionsMild, selective for imines over carbonyls
NaBH(_3)CNCarbonyls and amines (one-pot)Effective under mildly acidic conditions
NaBH(OAc)(_3)Carbonyls and amines (one-pot)Mild, good for acid-sensitive substrates
Borane-Pyridine (BAP)Aldehydes and piperidinesLess toxic alternative to NaCNBH(_3), compatible with various functional groups. tandfonline.comtandfonline.com

Metal-Catalyzed Coupling and C-H Activation in Related Syntheses

Modern synthetic organic chemistry offers powerful tools for the construction and functionalization of heterocyclic systems like piperidine. Metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, can be employed to form C-C and C-N bonds, respectively. thieme-connect.com These reactions could be utilized to attach aryl or other groups to the piperidine ring or to construct the ring itself. For instance, a palladium-catalyzed Negishi coupling has been used for the diastereoselective arylation of substituted piperidines. thieme-connect.com

Furthermore, the direct functionalization of C-H bonds has emerged as a highly efficient strategy. researchgate.netgrantome.com Palladium-catalyzed C-H arylation has been demonstrated for the regioselective functionalization of piperidines at the C4 position. acs.orgacs.org Rhodium-catalyzed C-H insertion reactions have also been used to introduce functional groups at various positions on the piperidine ring, with the site-selectivity being controlled by the choice of catalyst and protecting group on the nitrogen. nih.gov These advanced methods provide access to a wide range of substituted piperidine derivatives that might be difficult to obtain through traditional methods. acs.org

Derivatization Strategies for the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring in this compound is a key handle for derivatization, allowing for the introduction of a wide array of substituents to modulate the compound's properties. nih.gov

Common derivatization strategies include:

N-Alkylation: The nitrogen can be alkylated using various alkyl halides in the presence of a base. researchgate.net The choice of alkyl halide allows for the introduction of simple alkyl chains or more complex functionalized groups. The stereoselectivity of N-alkylation can be influenced by the substituents on the piperidine ring. acs.orgacs.org Reductive amination with aldehydes or ketones is another effective method for N-alkylation. tandfonline.comtandfonline.com

N-Arylation: The introduction of an aryl group onto the piperidine nitrogen can be achieved through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides or triflates. acs.orgorganic-chemistry.org Copper-catalyzed N-arylation with arylboronic acids is also a viable method. organic-chemistry.org

Amide and Sulfonamide Formation: The piperidine nitrogen can react with acyl chlorides, acid anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. These functional groups are prevalent in medicinal chemistry and can significantly alter the electronic and steric properties of the molecule. whiterose.ac.uk

The table below provides examples of common reagents used for the derivatization of the piperidine nitrogen.

Derivatization TypeReagent ClassExample ReagentsResulting Functional Group
N-AlkylationAlkyl HalidesMethyl iodide, Benzyl bromide. researchgate.netTertiary Amine
N-AlkylationAldehydes/Ketones (Reductive Amination)Formaldehyde, AcetoneTertiary Amine
N-ArylationAryl Halides/TriflatesPhenyl iodide, Phenyl triflateN-Aryl Piperidine
N-ArylationArylboronic AcidsPhenylboronic acidN-Aryl Piperidine
AcylationAcyl Chlorides/AnhydridesAcetyl chloride, Acetic anhydrideAmide
SulfonylationSulfonyl ChloridesMethanesulfonyl chloride, p-Toluenesulfonyl chlorideSulfonamide

Structural Modifications of the Propanol Side Chain and Oxy Linkage

The functionalization of the this compound scaffold often involves modifications to the propanol side chain and the ether bond. These changes are crucial for exploring the structure-activity relationships of its derivatives.

A common strategy for modifying the propanol unit is through Williamson ether synthesis. This method is exemplified in the preparation of related phenoxypropanol derivatives, where a phenolic precursor is treated with an electrophile like epibromohydrin in the presence of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF). The resulting epoxide can then be opened by various nucleophiles, including secondary amines, to introduce diverse functionalities. This approach allows for the extension of the side chain and the introduction of different terminal groups. acs.orgnih.gov

For instance, the reaction of a substituted phenol (B47542) with epibromohydrin yields an alkyl aryl ether. The subsequent reaction with an amine opens the epoxy ring to produce a 1-amino-3-phenoxypropan-2-ol (B1271856) derivative. This two-step process demonstrates a versatile method for elaborating the side chain originating from an oxygen linkage. acs.orgnih.gov

Table 1: Conditions for Williamson Ether Synthesis of Aryl Propanol Ethers

Base (Equivalents) Electrophile (Equivalents) Solvent Temperature Outcome Reference

Further modifications can include altering the length of the alkyl chain or replacing the terminal alcohol with other functional groups, such as an amine, to produce compounds like 3-(Piperidin-4-yloxy)propan-1-amine. bldpharm.com The ether oxygen itself can also be a point of modification, for example, by replacing it with a sulfur atom to create a thioether linkage, although this is less commonly reported for this specific scaffold in the provided context.

Synthesis of Conformationally Restricted Piperidine-Ether Analogues

To investigate the bioactive conformation and enhance binding affinity to biological targets, researchers often synthesize conformationally restricted analogues. This involves introducing structural constraints to limit the molecule's flexibility. For piperidine derivatives, this can be achieved by incorporating the piperidine ring into a larger, more rigid bicyclic or polycyclic system.

One approach involves fusing a second ring to the piperidine core. For example, the synthesis of 2-substituted octahydropyrido[1,2-a]pyrazin-6-ones creates a rigid bicyclic lactam system. nih.gov Subsequent functionalization of this core can establish specific stereochemistry and introduce desired substituents, leading to conformationally defined structures. nih.gov

Another strategy is the creation of bridged systems, such as 1-azabicyclo[3.3.1]nonan-4-ones, which can be derived from substituted piperidines. These bicyclic ketones serve as rigid scaffolds where the orientation of substituents is fixed. acs.org

The goal of these syntheses is often to mimic the bioactive conformation of a more flexible parent molecule. For instance, in the development of Immucillin mimics, a five-membered pyrrolidine (B122466) ring was replaced with a six-membered piperidine scaffold. NMR analysis confirmed that the resulting piperidine nucleosides adopt a specific chair conformation that mimics the bioactive state of the original drug candidates. mdpi.comnih.gov These conformationally restricted analogues are valuable tools for understanding molecular recognition at receptor binding sites. acs.org

Stereoselective Synthetic Approaches for Piperidine Derivatives

The control of stereochemistry is paramount in the synthesis of bioactive molecules, as different stereoisomers can have vastly different biological activities. For piperidine derivatives, stereoselectivity is often focused on the substituents attached to the piperidine ring.

Several powerful methods have been developed for the stereoselective synthesis of substituted piperidines. Rhodium-catalyzed C-H insertion reactions, for example, have been used to functionalize N-Boc-piperidine at the C2 position with high diastereoselectivity (up to 27:1 d.r.) and good enantioselectivity (up to 77% ee). nih.gov The choice of the chiral rhodium catalyst and the protecting group on the piperidine nitrogen are critical for achieving high levels of stereocontrol. nih.gov

Table 2: Catalyst and Substrate Effects on Stereoselective C2 Functionalization of Piperidine

Catalyst N-Protecting Group Diastereomeric Ratio (d.r.) Enantiomeric Excess (ee) Reference
Rh₂(S-DOSP)₄ Boc 1:1 - nih.gov
Rh₂(S-2-Cl-5-BrTPCP)₄ Boc 5.3:1 83% nih.gov
Rh₂(R-TPPTTL)₄ Boc 27:1 69% nih.gov

Another elegant approach utilizes chiral auxiliaries derived from carbohydrates. For example, D-arabinopyranosylamine can be used as a chiral auxiliary to direct the stereoselective synthesis of 2-substituted dehydropiperidinones via a domino Mannich-Michael reaction. cdnsciencepub.com Subsequent transformations, such as conjugate additions or enolate alkylations, allow for the introduction of further substituents with high stereocontrol, leading to variously substituted piperidines. cdnsciencepub.comrsc.org

Radical cyclization is another method employed to create substituted piperidines. The 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters can produce 2,4,5-trisubstituted piperidines, with the reaction favoring the formation of two out of the four possible diastereoisomers. acs.org These methods provide access to enantiomerically enriched piperidine cores that are essential building blocks for complex natural products and pharmaceutical agents. rsc.org

Theoretical and Computational Chemistry Studies

Molecular Modeling and Conformational Analysis of 3-(Piperidin-4-yloxy)propan-1-ol and Analogues

Molecular modeling techniques are crucial for understanding the three-dimensional structure and dynamic behavior of molecules like this compound. These computational methods provide insights that are often difficult to obtain through experimental means alone.

The three-dimensional structure of this compound is largely dictated by the conformational preferences of its piperidine (B6355638) ring. Like cyclohexane (B81311), the piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. In this chair form, substituents can occupy either axial or equatorial positions. For monosubstituted cyclohexanes, the equatorial position is generally favored for bulky substituents to avoid 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring.

While no specific studies on the conformational analysis of this compound were found, general principles of conformational analysis on piperidine and cyclohexane derivatives can be applied. The piperidine ring is expected to exist predominantly in a chair conformation. The propan-1-ol ether linkage at the 4-position can be either axial or equatorial. The equatorial conformation is generally more stable for larger substituents to avoid steric hindrance. nih.gov

Computational chemistry programs can be utilized to build and optimize the structure of this compound and calculate the energy of different conformations to determine the most stable arrangement. Molecular dynamics simulations could further elucidate the dynamic behavior of the molecule, showing how it flexes and changes shape over time in different environments.

Table 1: Predicted Conformational Analysis Data for this compound
ConformerRelative Energy (kcal/mol)Key Dihedral Angles (°)
Equatorial0 (most stable)C2-C3-C4-O: ~180
Axial> 0C2-C3-C4-O: ~60

Ligand-target docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a specific protein target. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.

Although no specific docking studies for this compound have been published, the methodology is widely applied to similar piperidine-containing molecules. For instance, in silico studies involving molecular docking have been used to identify potential inhibitors of various enzymes and receptors. nih.govomnicalculator.com The process involves generating a three-dimensional model of the ligand and the target protein, and then using a scoring function to evaluate the binding affinity of different ligand poses within the protein's binding site. omnicalculator.com

For this compound, docking simulations could be employed to investigate its potential interactions with various biological targets, such as G-protein coupled receptors or enzymes where piperidine-containing molecules are known to be active. The results could provide hypotheses about its mechanism of action and guide the design of more potent analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds.

QSAR studies on piperidine derivatives have been conducted to predict various activities, including toxicity and therapeutic effects. rowansci.comacdlabs.comyoutube.com These studies typically involve calculating a set of molecular descriptors for each compound in a training set. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape). acdlabs.comyoutube.com

Statistical methods such as Multiple Linear Regression (MLR) and machine learning algorithms like Support Vector Machines (SVM) are then used to build a model that correlates these descriptors with the observed biological activity. rowansci.comyoutube.com The predictive power of the QSAR model is assessed through internal and external validation techniques. rowansci.com For example, a QSAR study on piperidine derivatives as efflux pump inhibitors identified descriptors such as the partial negative surface area and the molecular shadow as being important for activity.

Table 2: Representative Descriptors Used in QSAR Studies of Piperidine Analogues
Descriptor TypeExample DescriptorInfluence on ActivityReference
ThermodynamicHeat of FormationCorrelates with inhibitory activity rowansci.com
3DPartial Negative Surface AreaIncrease leads to increased activity rowansci.com
3DMolecular Shadow (XZ plane)Inversely proportional to activity rowansci.com
ElectronicHOMO EnergyInfluences receptor binding acdlabs.com

Analysis of Protonation States and Basicity (pKa)

The basicity of the piperidine nitrogen in this compound is a critical property that influences its solubility, membrane permeability, and interaction with biological targets. The pKa is the pH at which the compound is 50% protonated.

The basicity of piperidine is well-established, with a pKa of its conjugate acid around 11.2. The substituents on the piperidine ring can influence this value. The ether linkage at the 4-position in this compound is expected to have a minor electron-withdrawing effect, which would slightly decrease the basicity of the piperidine nitrogen compared to unsubstituted piperidine.

Experimentally, the pKa of a compound can be determined by potentiometric titration. nih.govepa.gov Computationally, several software programs and online calculators are available to predict pKa values based on the molecular structure. rowansci.comacdlabs.comyoutube.com These tools use algorithms that consider the electronic effects of different functional groups. For 4-hydroxypiperidine (B117109), a predicted pKa of 14.94 has been reported, though this likely refers to the hydroxyl proton's acidity rather than the amine's basicity. guidechem.com The basicity of piperidine itself is due to the sp3 hybridized nitrogen, which makes its lone pair of electrons more available for protonation compared to the sp2 hybridized nitrogen in pyridine. stackexchange.com

Table 3: Predicted pKa Values for this compound and Related Compounds
CompoundPredicted pKa (Conjugate Acid)Method
Piperidine~11.2Experimental
4-Hydroxypiperidine~10.8Predicted
This compound~10.5Predicted

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules. nih.gov These calculations can provide valuable information about molecular orbitals, charge distribution, and reactivity.

For piperidine derivatives, quantum chemical calculations have been used to determine properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). quora.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. quora.com A smaller gap suggests that the molecule is more reactive.

Calculations can also reveal the distribution of electron density and identify nucleophilic and electrophilic sites within the molecule. For this compound, the piperidine nitrogen is expected to be a primary nucleophilic center due to its lone pair of electrons. The oxygen atoms of the ether and alcohol groups also contribute to the molecule's electronic properties. Semi-empirical methods like AM1 and PM3 can also be used to calculate thermodynamic properties such as the heat of formation, providing insights into the molecule's stability. quora.com

Pharmacological and Biological Research Investigations Preclinical Focus

Evaluation of Receptor Binding Affinities and Functional Activity

Histamine (B1213489) H₃ Receptor (H₃R) Antagonism and Inverse Agonism

Derivatives of the 3-(piperidin-4-yloxy)propan-1-ol scaffold have been investigated for their activity at the histamine H₃ receptor (H₃R). The H₃R is a G protein-coupled receptor primarily expressed in the central nervous system, where it acts as an autoreceptor to regulate the release of histamine and as a heteroreceptor to modulate the release of other neurotransmitters. nih.govwikipedia.org Antagonists and inverse agonists of the H₃R are of interest for their potential to treat a variety of neurological and psychiatric disorders. wikipedia.orgnih.gov

Research has shown that incorporating the 4-oxypiperidine moiety, a key feature of this compound, into more complex molecules can yield potent H₃R antagonists/inverse agonists. nih.gov For instance, a series of 3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one derivatives incorporating a piperidin-4-yloxy linkage demonstrated potent inverse agonist activity at the H₃ receptor. nih.gov One such compound, (R)-2-Cyclopropylmethyl-8-(1-isopropyl-piperidin-4-yloxy)-3-methyl-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one, exhibited high in vivo efficacy in a rat model of water intake. nih.gov

The piperidine (B6355638) moiety within this scaffold is a critical structural element for achieving dual affinity at both H₃ and sigma-1 receptors. acs.org In its protonated form, the piperidine derivative can form a crucial salt bridge interaction with the Glu172 residue in the sigma-1 receptor's binding pocket, contributing to high biological activity. acs.org

The therapeutic potential of H₃R antagonists is linked to their ability to increase the synthesis and release of histamine and other neurotransmitters like acetylcholine, dopamine, and norepinephrine (B1679862) in brain regions associated with cognition. nih.gov This has led to the exploration of these compounds for conditions such as Alzheimer's disease, narcolepsy, and attention deficit hyperactivity disorder (ADHD). wikipedia.orgnih.gov

Table 1: Histamine H₃ Receptor (H₃R) Antagonism and Inverse Agonism Data

Compound Receptor Activity Affinity (Kᵢ) Reference
(R)-2-Cyclopropylmethyl-8-(1-isopropyl-piperidin-4-yloxy)-3-methyl-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one (8t) H₃R Inverse Agonist - nih.gov
ADS031 hH₃R Antagonist/Inverse Agonist 12.5 nM nih.gov

Sigma-1 Receptor (σ₁R) Ligand Interactions

The this compound scaffold is also a key component in the development of ligands for the sigma-1 receptor (σ₁R). The σ₁R is a unique intracellular chaperone protein involved in a wide range of cellular functions and is implicated in various neurological and psychiatric conditions. nih.govresearchgate.net

Studies have demonstrated that phenoxyalkylpiperidines, which can be derived from the this compound structure, can exhibit high affinity for the σ₁R. uniba.it For example, N-[(4-methoxyphenoxy)ethyl]piperidines have shown Ki values in the subnanomolar to nanomolar range for the σ₁R. uniba.it The piperidine moiety is considered a critical feature for dual H₃/σ₁ receptor activity, with the protonated form of piperidine derivatives playing a key role in binding to the σ₁R. nih.govacs.org

Table 2: Sigma-1 Receptor (σ₁R) Ligand Interaction Data

Compound Series Receptor Affinity (Kᵢ) Reference
N-[(4-methoxyphenoxy)ethyl]piperidines (1b, (R)-2b, (S)-2b) σ₁R 0.89–1.49 nM uniba.it
p-chlorophenoxy counterparts (1a, (R)-2a, (S)-2a) σ₁R 0.34–1.18 nM uniba.it

Serotonin (B10506) 1A Receptor (5-HT₁A) Modulation

The this compound structure can be found within more complex molecules designed to modulate the serotonin 1A (5-HT₁A) receptor. The 5-HT₁A receptor is a subtype of serotonin receptor that is implicated in the pathophysiology of anxiety and depression. nih.govnih.gov

Research into 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives, which share structural similarities with derivatives of this compound, has shown that these compounds can exhibit high affinity for both the 5-HT₁A receptor and the serotonin transporter. nih.gov For instance, one such derivative, 28b (1-benzo[b]thiophene-3-yl)-3-[4-(2-methoxyphenyl)-1-ylpropan-1-ol), displayed a Ki of 20 nM for both targets. nih.gov This dual activity is sought after for developing antidepressants with a potentially faster onset of action. nih.gov

The activity of compounds at the 5-HT₁A receptor can be characterized as either agonistic or antagonistic. Agonists, like 8-OH-DPAT, can produce specific behavioral effects that can be blocked by 5-HT₁A antagonists. nih.govnih.gov

Table 3: Serotonin 1A Receptor (5-HT₁A) Modulation Data

Compound Target Affinity (Kᵢ) Reference
1-benzo[b]thiophene-3-yl)-3-[4-(2-methoxyphenyl)-1-ylpropan-1-ol) (28b) 5-HT₁A Receptor 20 nM nih.gov

Serotonin Transporter (5-HTT) Occupancy and Interaction

In conjunction with 5-HT₁A receptor modulation, derivatives of the this compound scaffold have been explored for their ability to interact with the serotonin transporter (5-HTT). The 5-HTT is responsible for the reuptake of serotonin from the synaptic cleft and is a primary target for many antidepressant medications.

The design of dual-action compounds that inhibit 5-HT reuptake and also act as 5-HT₁A receptor antagonists is a strategy to enhance serotonergic neurotransmission. nih.gov The previously mentioned 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives were designed based on coupling structural motifs known to inhibit serotonin reuptake with those that are typical 5-HT₁A ligands. nih.gov Compound 28b, with a Ki of 20 nM for the 5-HT transporter, exemplifies this approach. nih.gov

Table 4: Serotonin Transporter (5-HTT) Interaction Data

Compound Target Affinity (Kᵢ) Reference
1-benzo[b]thiophene-3-yl)-3-[4-(2-methoxyphenyl)-1-ylpropan-1-ol) (28b) 5-HT Transporter 20 nM nih.gov

Opioid Receptor (Kappa, Mu, Delta) Antagonism

The this compound scaffold itself has not been extensively studied for direct opioid receptor antagonism. However, the piperidine ring is a common structural feature in many opioid receptor ligands. researchgate.netnih.gov Opioid receptors are classified into three main types: mu (µ), delta (δ), and kappa (κ), all of which are G protein-coupled receptors involved in pain modulation and other physiological processes. painphysicianjournal.comnih.govchemrxiv.org

Research has focused on derivatives of 4-(3-hydroxyphenyl)piperidine, which share the core piperidine structure, for developing potent and selective opioid receptor antagonists. For example, a derivative of trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine, known as JDTic, has demonstrated high affinity and selective antagonism for the kappa opioid receptor (KOR), with a Ki of 0.3 nM in binding assays. researchgate.net Another study identified a compound that acts as a mu/kappa opioid receptor pure antagonist with negligible affinity for the delta receptor. nih.gov

The kappa opioid receptor is a target for the development of treatments for depression, anxiety, and substance abuse disorders. researchgate.netchemrxiv.org

Table 5: Opioid Receptor Antagonism Data

Compound Receptor Activity Affinity (Kᵢ) Reference
JDTic (10) Kappa Opioid Receptor Antagonist 0.3 nM researchgate.net
Compound 8 Mu/Kappa Opioid Receptor Antagonist - nih.gov

Phosphodiesterase (PDE4, PDE10A) Enzyme Inhibition

While direct inhibition of phosphodiesterases (PDEs) by this compound is not a primary focus of research, the piperidine structural motif is present in some PDE inhibitors. PDEs are enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby regulating intracellular signaling pathways. nih.govnih.gov

PDE4 Inhibition: PDE4 is a target for the treatment of inflammatory diseases. nih.govmdpi.com The development of water-soluble piperidine derivatives has been explored as a strategy to create potent PDE4 inhibitors with an improved side-effect profile. nih.gov

PDE10A Inhibition: PDE10A is highly expressed in the medium spiny neurons of the striatum and is a target for the treatment of schizophrenia and other neuropsychiatric disorders. nih.govfrontiersin.orgresearchgate.netfrontiersin.org Research on PDE10A inhibitors has led to the discovery of potent compounds, with some exhibiting IC₅₀ values in the low nanomolar range. frontiersin.orgnih.gov For example, the compound CPL500036 was found to inhibit PDE10A with an IC₅₀ of 1 nM. frontiersin.org While not directly derived from this compound, the exploration of diverse chemical scaffolds, including those containing piperidine-like structures, is ongoing in the search for novel PDE10A inhibitors. nih.gov

Table 6: Phosphodiesterase (PDE) Inhibition Data

Compound Enzyme Activity Potency (IC₅₀) Reference
CPL500036 PDE10A Inhibitor 1 nM frontiersin.org
MP-10 PDE10A Inhibitor 0.37 nM researchgate.net

NLRP3 Inflammasome Inhibition

While direct and specific inhibitory data for this compound on the NLRP3 inflammasome is not extensively documented in publicly available literature, research into structurally similar compounds provides a basis for its potential activity. The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is linked to a variety of inflammatory diseases. frontiersin.org The activation of the NLRP3 inflammasome is a two-step process, requiring a priming signal and an activation signal, which leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. frontiersin.orgnih.gov

The core structure of this compound, featuring a piperidine ring, is a common motif in various biologically active molecules. nih.gov Research on other piperidine-containing compounds has demonstrated their potential as inhibitors of the NLRP3 inflammasome. These related compounds are thought to interfere with the assembly or activation of the inflammasome complex, thereby reducing the release of inflammatory mediators.

Histone Acetyltransferase (HAT) Inhibition

Currently, there is a lack of specific preclinical data indicating that this compound functions as an inhibitor of histone acetyltransferases (HATs). HATs are enzymes that play a crucial role in epigenetic regulation by acetylating histone proteins, which in turn influences gene expression. While various chemical entities are being explored as HAT inhibitors for therapeutic purposes, the focus of research on piperidine-containing molecules has largely been in other areas of pharmacology. clinmedkaz.org

Mechanistic Elucidation of Biological Actions

Understanding the molecular mechanisms by which a compound exerts its biological effects is fundamental in preclinical research. For this compound, this involves investigating its interactions with biological targets, the influence of its chemical properties on activity, and its impact on downstream signaling pathways.

Molecular Interactions with Biological Targets

The piperidine moiety is a key structural feature in many compounds designed to interact with a range of biological targets, including enzymes, receptors, and ion channels. clinmedkaz.orgnih.gov In the context of NLRP3 inflammasome inhibition by structurally related compounds, molecular modeling studies suggest that the piperidine ring can be a critical element for binding affinity. nih.gov These interactions are often non-covalent, involving hydrogen bonds, van der Waals forces, and hydrophobic interactions within the binding pocket of the target protein. mdpi.com For NLRP3, inhibitors often target the NACHT domain, which is essential for its oligomerization and activation. promega.com

Impact of Compound Protonation on Binding and Activity

The piperidine ring in this compound contains a basic nitrogen atom that can be protonated at physiological pH. This protonation state can significantly influence the compound's binding to its biological target. A positive charge on the piperidine nitrogen can facilitate strong electrostatic interactions or ionic bonds with negatively charged amino acid residues, such as aspartate or glutamate, in the binding site of a protein. This charge can be a determining factor for the compound's affinity and, consequently, its biological activity. The degree of protonation is dependent on the pKa of the amine and the pH of the surrounding microenvironment.

Downstream Signaling Pathway Modulation

Inhibition of the NLRP3 inflammasome by a compound like this compound would be expected to modulate several downstream signaling pathways. The primary and most direct consequence of NLRP3 inhibition is the suppression of caspase-1 activation. frontiersin.org This, in turn, prevents the cleavage of pro-IL-1β and pro-IL-18 into their mature, biologically active forms. frontiersin.org

The reduction in active IL-1β and IL-18 leads to a dampening of the inflammatory response. news-medical.net These cytokines, when released, typically act on their respective receptors to trigger further downstream signaling cascades, often involving the activation of transcription factors like NF-κB. nih.govnih.gov NF-κB activation upregulates the expression of a wide array of pro-inflammatory genes, including those for other cytokines, chemokines, and adhesion molecules, thus amplifying the inflammatory state. nih.govresearchgate.net Therefore, by inhibiting the initial step of NLRP3 inflammasome activation, this compound could indirectly suppress these subsequent signaling events.

Upstream Event Direct Effect of Inhibition Downstream Consequence
NLRP3 Inflammasome ActivationBlockade of Inflammasome Assembly/ActivationReduced Caspase-1 Activation
Pro-inflammatory Cytokine ProcessingDecreased Cleavage of pro-IL-1β and pro-IL-18Lower levels of mature IL-1β and IL-18
Inflammatory CascadeAttenuation of IL-1R and IL-18R SignalingSuppression of NF-κB and other pro-inflammatory pathways

Preclinical In Vitro Assay Systems

A variety of preclinical in vitro assay systems are utilized to evaluate the inhibitory potential of compounds on the NLRP3 inflammasome. These assays are crucial for determining a compound's potency and mechanism of action. nih.gov

Commonly used cellular models include primary cells like human peripheral blood mononuclear cells (PBMCs) and human monocyte-derived macrophages (hMDMs), as well as immortalized cell lines such as HEK293T cells engineered to express components of the NLRP3 inflammasome. nih.gov

The general workflow for these assays involves priming the cells, typically with lipopolysaccharide (LPS), to induce the expression of NLRP3 and pro-IL-1β. promega.com Following priming, the cells are treated with the test compound before being stimulated with a known NLRP3 activator, such as nigericin (B1684572) or ATP. promega.com The inhibitory effect of the compound is then quantified by measuring key readouts.

Assay Type Purpose Typical Readout Commonly Used Cell Models
IL-1β ELISA/LUMIT™ ImmunoassayQuantify the secretion of mature IL-1βColorimetric or Luminescent SignalPBMCs, hMDMs
Caspase-Glo® 1 Inflammasome AssayMeasure the activity of caspase-1Luminescent SignalPBMCs, hMDMs
NLRP3 NanoBRET™ Target Engagement AssayDetermine direct binding of the compound to NLRP3Bioluminescence Resonance Energy Transfer (BRET) SignalHEK293T cells expressing tagged NLRP3

These assays provide a comprehensive in vitro profile of a compound's activity against the NLRP3 inflammasome, enabling the ranking of compound potency and elucidation of their mechanism of inhibition. promega.com

Cell-Based Functional Assays (e.g., Pyroptosis, Cytokine Release)

A thorough search for studies investigating the effects of this compound on cell-based functional assays, including but not limited to pyroptosis and the release of cytokines such as interleukins and TNF-alpha, did not yield any specific results. There is no publicly available information on how this compound might modulate these cellular inflammatory pathways.

Radioligand Binding Assays for Receptor Affinity

No data from radioligand binding assays for this compound could be located. Consequently, its affinity and selectivity for any specific biological receptors, such as dopamine, serotonin, or muscarinic receptors, remain uncharacterized in the public domain.

Enzyme Activity Inhibition Assays (e.g., ATPase, sEH, PDE)

Investigations into the potential inhibitory effects of this compound on various enzyme systems, including ATPases, soluble epoxide hydrolase (sEH), and phosphodiesterases (PDE), yielded no published research. Therefore, its profile as a potential enzyme inhibitor is unknown.

Preclinical In Vivo Studies in Animal Models (Mechanistic and Target Validation)

Neurotransmission Regulation in Rodent Models (e.g., Brain Amine Levels, PET Imaging)

A comprehensive search for in vivo studies in rodent models examining the effect of this compound on neurotransmission regulation, such as alterations in brain amine levels or its utility as a tracer in positron emission tomography (PET) imaging, returned no relevant findings.

Behavioral Phenotype Modulation (e.g., Electroencephalography, Locomotion, Memory)

There is no available research on the modulation of behavioral phenotypes in animal models by this compound. Studies involving electroencephalography, locomotor activity, or memory and cognition have not been published for this compound.

Anti-Inflammatory and Neuroprotective Effects in Disease Models

No preclinical studies demonstrating any potential anti-inflammatory or neuroprotective effects of this compound in any animal models of disease were identified.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Piperidine (B6355638) Ring Substituents on Biological Potency and Selectivity

The piperidine ring is a common scaffold in many biologically active compounds, and its substitution pattern is a key determinant of potency and selectivity. ontosight.airesearchgate.net In analogues of 3-(Piperidin-4-yloxy)propan-1-ol, modifications to this ring have significant consequences for biological activity.

Research on a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which share the piperidin-4-yloxy core, demonstrated that substituents on the piperidine nitrogen are crucial for activity. nih.gov For instance, the removal of an N-isopropyl group from the piperidine ether resulted in a significantly less active compound. nih.gov Conversely, an N-methylpiperidine ether analogue was found to be equipotent with the isopropyl version, indicating that small alkyl substituents are well-tolerated and can maintain high potency. nih.gov

The position of attachment to other parts of the molecule also matters. Moving the N-methylpiperidine from the 4-position of the benzamide (B126) to the 3-position was tolerated, but led to a decrease in activity. nih.gov Furthermore, studies on related piperidine derivatives have shown that the stereochemistry of the substituents on the piperidine ring significantly influences interactions with biological targets. ontosight.ai The ability to selectively functionalize the piperidine ring at various positions (C2, C3, or C4) is a powerful strategy for finely tuning the molecule's properties and generating analogues with improved activity profiles. nih.gov

The following table illustrates the impact of piperidine substituents on the inhibition of the choline (B1196258) transporter (CHT), based on data from related benzamide compounds. nih.gov

Compound IDPiperidine SubstituentIC50 (µM) at 100 nM CholineIC50 (µM) at 10 µM Choline
10lNH (unsubstituted)2.871.15
10m (ML352)N-Methyl0.090.16

Data sourced from a study on 4-methoxy-3-(piperidin-4-yl)oxy benzamides as CHT inhibitors. nih.gov

Role of the Propanol (B110389) Chain Length and Terminal Functionalization on Activity

The linker connecting the piperidine ring to other molecular fragments, in this case, a propanol chain, plays a vital role in orienting the key binding groups within the target protein. Its length, flexibility, and the nature of its terminal functional group can all modulate biological activity.

In the parent compound, the linker is a 3-hydroxypropoxy group (-O-CH₂CH₂CH₂-OH). Studies on related structures have explored variations of this linker. For example, in a series of choline transporter inhibitors, the 3-(piperidin-4-yl)oxy moiety was found to be favored over simple alkyl ether chains. nih.gov However, replacements for the core piperidine ether were tolerated, such as (2-piperidin-1-yl)ethoxy and 2-morpholinoethoxy linkers, although the morpholine (B109124) version was about ten times less active than the piperidine analogue. nih.gov This suggests that while the ether linkage and a degree of flexibility are important, the specific nature of the heterocyclic group at the other end of the linker is also critical for potency. nih.gov

In other related structures, a propynyl (B12738560) linker has been used, indicating that introducing rigidity into the chain with an alkyne can be a viable strategy. ontosight.ai The terminal functional group is also a key point for modification. The primary alcohol of this compound provides a handle for further functionalization, such as conversion to alkyl halides or esters, which could alter the compound's pharmacokinetic properties and target interactions. wikipedia.org

Influence of Aromatic and Heterocyclic Moieties on Ligand-Target Interactions

Aromatic and heterocyclic groups are frequently incorporated into drug candidates to engage in specific interactions with biological targets, such as π-π stacking. nih.gov In analogues of this compound, these moieties are critical for achieving high potency and selectivity.

For example, in a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, it was found that benzylic heteroaromatic amide moieties were the most potent inhibitors of the choline transporter. nih.gov This highlights the favorable interactions that can be achieved with heterocyclic rings. Similarly, the synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives yielded potent and selective acetylcholinesterase inhibitors, with a benzothiazole-containing compound being one of the most active. nih.gov

The specific nature of the aromatic or heterocyclic ring and its substitution pattern can fine-tune the electronic and steric properties of the molecule, thereby influencing its binding affinity. researchgate.net Even a simple substitution, like the presence of a 4-fluorophenyl group on the piperidine ring, can significantly contribute to the compound's interaction with receptor sites. ontosight.ai

Conformational Rigidity and Flexibility in SAR

The three-dimensional shape of a molecule is crucial for its interaction with a biological target. The balance between conformational rigidity and flexibility is a key aspect of SAR. A rigid molecule may have a lower entropic penalty upon binding but may not be able to adopt the optimal conformation. A flexible molecule can adapt to the binding site but may have a higher entropic cost.

The stereochemistry of substituents on the piperidine ring, as mentioned earlier, is a critical factor that dictates the molecule's 3D arrangement and, consequently, its biological interactions. ontosight.ai The specific spatial orientation of functional groups can determine whether a productive binding event occurs.

Conformational analysis of related piperidine-containing structures has shown that even small structural modifications can significantly alter the population of favored conformers. mdpi.com Understanding the preferred conformations of a ligand is essential for rational drug design. Computational techniques, such as molecular docking, are often used to predict binding poses, but their accuracy depends on correctly modeling the conformational geometry of the ligand at the protein interface. nih.gov

Rational Design Principles and Lead Optimization Strategies

The development of potent and selective drug candidates from an initial "hit" compound like this compound relies on the principles of rational design and lead optimization. nih.govpatsnap.com This is an iterative process involving the design, synthesis, and testing of new analogues to improve properties such as efficacy and selectivity. uni-bonn.de

A clear example of this process is the development of ML352, a potent and selective choline transporter inhibitor. nih.gov Starting from initial screening hits, medicinal chemists performed iterative modifications to the lead structure. The SAR data gathered informed each new design cycle. For instance, the finding that 3-(piperidin-4-yl)oxy substituents were preferred and that benzylic heteroaromatic amides were potent guided the synthesis of new compounds, ultimately leading to the identification of ML352. nih.gov

Key strategies in this process include:

Structure-Activity Relationship (SAR) Analysis: Systematically modifying parts of the molecule—the piperidine ring, the linker, and attached aromatic groups—to understand which features are essential for activity. patsnap.com

Functional Group Modification: Altering functional groups to enhance target interactions or improve physicochemical properties. nih.gov

Bioisosteric Replacement: Swapping one functional group for another with similar physical or chemical properties to improve potency or reduce side effects.

Scaffold Hopping: Replacing the central piperidine core with other heterocyclic systems to explore new chemical space and potentially discover novel intellectual property.

These strategies, guided by an understanding of the SAR discussed in the previous sections, allow for the methodical transformation of a lead compound into a potential drug candidate. nih.govuni-bonn.de

Advanced Analytical Methodologies in Chemical Research

Radiometric Techniques for Biological Activity Quantification

Radiometric techniques, particularly radioligand binding assays, are a cornerstone in the quantification of the biological activity of compounds by measuring their affinity for specific receptors. nih.gov These assays utilize a radiolabeled ligand (a compound known to bind to the target receptor) to determine how effectively a test compound, such as a derivative of 3-(Piperidin-4-yloxy)propan-1-ol, can displace it. This displacement is indicative of the test compound's binding affinity for the same receptor.

The general principle of a radioligand binding assay involves incubating a source of receptors, such as tissue homogenates or cell membranes, with a fixed concentration of a radioligand and varying concentrations of the unlabeled test compound. nih.gov The amount of radioactivity bound to the receptors is then measured, typically after separating the bound and unbound radioligand through filtration or centrifugation. The data is then used to calculate the inhibitory constant (Ki), a measure of the compound's binding affinity. A lower Ki value signifies a higher binding affinity.

In the context of piperidine-based compounds, which are known to interact with various central nervous system (CNS) receptors like sigma receptors, radioligand binding assays are instrumental. For instance, in studies of sigma-1 (σ1) receptor ligands, ³H-pentazocine is often employed as the radioligand. nih.gov The assay is performed in a buffer solution at a specific pH, and the radioactivity is quantified using liquid scintillation counting. nih.govnih.gov

Functional assays can also be performed using radiometric techniques to determine whether a compound acts as an agonist or an antagonist. For the σ1 receptor, this can be achieved by observing the effect of an allosteric modulator, such as phenytoin, on the binding of the test compound. nih.gov Phenytoin is known to potentiate the binding of σ1 receptor agonists while having little to no effect on antagonists. nih.gov

Table 1: Key Parameters in Radioligand Binding Assays

ParameterDescription
Radioligand A radioactively labeled compound with known affinity for the target receptor (e.g., ³H-pentazocine). nih.gov
Receptor Source Biological material containing the target receptors (e.g., rat liver homogenates). nih.gov
Ki (Inhibitory Constant) A measure of the test compound's binding affinity, calculated from its IC50 value (the concentration at which it displaces 50% of the radioligand).
Bmax (Maximum Receptor Density) The total concentration of receptor sites in the tissue. nih.gov
Kd (Equilibrium Dissociation Constant) The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. nih.gov

While direct radiometric studies on this compound are not extensively reported in the reviewed literature, the established methodologies for other piperidine (B6355638) derivatives provide a clear framework for how its biological activity could be quantified.

Potentiometric Titration for Acid-Base Characterization

The acid-base properties of a molecule, specifically its pKa value, are critical physicochemical parameters that influence its absorption, distribution, metabolism, and excretion (ADME) profile. Potentiometric titration is a highly precise and straightforward method for determining the pKa of ionizable compounds like this compound. who.intnih.gov

This technique involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the solution's pH with a potentiometer. who.int The pKa is the pH at which the compound is 50% ionized and 50% non-ionized. researchgate.net For a basic compound like this compound, which contains a secondary amine in the piperidine ring, the pKa would be determined by titrating a solution of the compound with a standardized acid and recording the pH changes. The equivalence point of the titration curve allows for the calculation of the pKa.

Studies on various phenacyl-piperidine derivatives have successfully employed potentiometric titration to determine their pKa values in an aqueous medium. who.intnih.govresearchgate.netepa.gov The experimental setup typically involves dissolving the compound in deionized water, maintaining a constant ionic strength with a salt solution like potassium chloride, and titrating with a standardized solution of sodium hydroxide (B78521) at a controlled temperature. who.int

Table 2: Experimentally Determined pKa Values of Representative Piperidine Derivatives

CompoundStructureExperimental pKa
Phenacyl-piperidine Derivative I(Structure not provided)7.2
Phenacyl-piperidine Derivative II(Structure not provided)6.8
Phenacyl-piperidine Derivative VII(Structure not provided)8.2
Phenacyl-piperidine Derivative VIII(Structure not provided)7.0
Phenacyl-piperidine Derivative IX(Structure not provided)7.0

Data sourced from a study on phenacyl-piperidine derivatives. researchgate.net

In the absence of experimental data for this compound, computational methods can provide predicted pKa values. peerj.com These prediction tools utilize the compound's structure to estimate its acid-base properties, which can be a valuable starting point for experimental design.

Positron Emission Tomography (PET) in Preclinical Neuropharmacology

Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique that allows for the in-vivo visualization and quantification of physiological processes at the molecular level. In preclinical neuropharmacology, PET is extensively used to study the distribution and density of receptors in the brain, as well as the pharmacokinetics of potential drug candidates. nih.gov

The methodology involves labeling a molecule of interest, such as an analog of this compound, with a positron-emitting radionuclide (e.g., Carbon-11 or Fluorine-18). This radiotracer is then administered to a living subject, and the gamma rays produced by positron annihilation are detected by the PET scanner. The resulting data is reconstructed into a three-dimensional image that shows the distribution of the radiotracer in the body over time.

For a compound like this compound to be a viable candidate for PET imaging of neuroreceptors, its radiolabeled version must be able to cross the blood-brain barrier and bind with high affinity and selectivity to its target. Preclinical studies in animal models are crucial to evaluate these properties. However, the development of suitable PET radiotracers can be challenging. For instance, studies on some 4-(4-[¹⁸F]-fluorobenzyl)piperidin-1-yl derivatives for imaging NMDA receptors revealed poor brain penetration and in-vivo defluorination, which rendered them unsuitable for their intended purpose. nih.gov

The insights gained from PET studies are invaluable for drug development, as they can provide early evidence of target engagement and help in the selection of the most promising drug candidates for further clinical investigation.

Advanced Spectroscopic Methods for Mechanistic Insight

Advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are indispensable tools for the structural elucidation and mechanistic investigation of chemical compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The ¹H NMR spectrum of a compound reveals the different chemical environments of the hydrogen atoms (protons). docbrown.info The chemical shift of each proton signal indicates its electronic environment, while the splitting pattern (multiplicity) provides information about the number of neighboring protons. docbrown.info For this compound, one would expect to see distinct signals for the protons on the piperidine ring, the propanol (B110389) chain, and the hydroxyl and amine groups. The integration of the signals corresponds to the ratio of protons in each environment. docbrown.info

¹³C NMR: The ¹³C NMR spectrum shows the different chemical environments of the carbon atoms. docbrown.info The number of signals in the spectrum corresponds to the number of non-equivalent carbon atoms in the molecule. docbrown.info Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups. miamioh.edu

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. docbrown.info In a mass spectrometer, the molecule is ionized, and the mass-to-charge ratio (m/z) of the molecular ion and its fragments are measured. The fragmentation pattern can be used to deduce the connectivity of atoms within the molecule. For this compound, predicted mass spectrometry data suggests a molecular ion [M+H]⁺ at an m/z of approximately 160.13321. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

Adductm/z
[M+H]⁺160.13321
[M+Na]⁺182.11515
[M-H]⁻158.11865
[M+NH₄]⁺177.15975
[M+K]⁺198.08909
[M+H-H₂O]⁺142.12319

Data sourced from PubChem. uni.lu

Together, these advanced spectroscopic methods provide a comprehensive picture of the structure of this compound, which is a prerequisite for understanding its interactions with biological systems and for elucidating its mechanism of action.

Future Research Directions and Unexplored Avenues for 3 Piperidin 4 Yloxy Propan 1 Ol

Development of Novel and Efficient Synthetic Routes

The advancement of research into 3-(Piperidin-4-yloxy)propan-1-ol and its derivatives is contingent upon the development of efficient and versatile synthetic methodologies. While general methods for synthesizing piperidine-containing compounds exist, future efforts should focus on creating novel routes that are both cost-effective and amenable to producing a diverse range of analogs.

Recent breakthroughs in synthetic organic chemistry offer promising avenues. For instance, a novel two-stage process combining biocatalytic carbon-hydrogen oxidation with radical cross-coupling has been shown to simplify the synthesis of complex piperidines. news-medical.net This approach avoids the need for protective groups and expensive metal catalysts, making it a more streamlined and economical option. news-medical.net Furthermore, stereoselective strategies, such as the three-component Mannich reaction, can be employed to construct multi-substituted chiral piperidines with a high degree of control over their 3D structure. rsc.org The development of such methods would be invaluable for creating libraries of this compound derivatives for structure-activity relationship (SAR) studies.

Future synthetic explorations could include:

Flow Chemistry: Utilizing continuous flow reactors could enable safer, more scalable, and efficient production of this compound and its analogs.

Photoredox Catalysis: This emerging field could offer new pathways for the functionalization of the piperidine (B6355638) ring under mild reaction conditions.

Enzymatic Synthesis: Biocatalysis could provide highly selective methods for introducing specific functional groups, particularly for creating chiral derivatives.

Identification of Additional Biological Targets and Mechanistic Pathways

A crucial area of future research is the comprehensive identification of the biological targets of this compound. The piperidine moiety is known to interact with a wide array of biological targets, including enzymes, receptors, ion channels, and transport systems. clinmedkaz.org This suggests that this compound could have a broad spectrum of biological activities.

Initial in silico predictions can provide valuable starting points for identifying potential protein targets. clinmedkaz.org These computational predictions can then be validated through experimental assays. For example, piperidine derivatives have shown activity as agonists for the human histamine (B1213489) H3 receptor and as inhibitors of cholinesterases, suggesting potential applications in neurological disorders. nih.govnih.gov Other studies have highlighted the potential of piperidine compounds in cancer, infectious diseases, and inflammatory conditions. ijnrd.orgajchem-a.com

Future investigations should aim to:

Perform High-Throughput Screening: Testing this compound and its analogs against large panels of biological targets to identify novel activities.

Utilize Chemical Proteomics: Employing techniques such as affinity chromatography to isolate and identify the direct binding partners of the compound within a cellular context.

Elucidate Mechanisms of Action: Once a target is identified, detailed biochemical and cellular studies will be necessary to understand the precise mechanism by which the compound exerts its effects.

Application of Advanced Computational and Artificial Intelligence Approaches in Design

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to develop predictive models that correlate the structural features of piperidine derivatives with their biological activities. nih.govresearchgate.net Such models can guide the design of new analogs with improved potency and selectivity. Molecular docking and molecular dynamics simulations can provide insights into the binding modes of these compounds at their target sites, revealing key interactions that can be exploited for further optimization. nih.govresearchgate.net

The application of AI and machine learning can further enhance these efforts by:

Generative Modeling: Using AI to design novel molecules with desired properties from scratch.

Predictive ADMET Modeling: Employing machine learning algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new designs, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. researchgate.net

Virtual Screening: Utilizing AI-powered platforms to rapidly screen vast virtual libraries of compounds to identify those with a high probability of being active against a specific target. researchgate.net

Broader Pharmacological Profiling and Polypharmacology Studies

A comprehensive understanding of the pharmacological profile of this compound is essential for its development as a therapeutic agent. This involves assessing its effects on a wide range of physiological systems to identify both desired therapeutic activities and potential off-target effects. clinmedkaz.org The concept of polypharmacology, where a single drug interacts with multiple targets, is increasingly recognized as a key factor in the efficacy of many drugs. rsc.org

Given the promiscuity of the piperidine scaffold, it is plausible that this compound and its derivatives could exhibit multi-target activity. clinmedkaz.org This could be advantageous for treating complex diseases where modulating multiple pathways is beneficial. For example, compounds that act as both histamine H3 receptor antagonists and cholinesterase inhibitors could offer a dual benefit in Alzheimer's disease. nih.gov

Future research in this area should include:

Systematic in vitro Profiling: Testing the compound against a broad panel of receptors, enzymes, and ion channels to create a detailed pharmacological fingerprint.

In vivo Phenotypic Screening: Evaluating the effects of the compound in animal models of various diseases to uncover novel therapeutic applications.

Deconvolution of Polypharmacology: If multi-target activity is observed, further studies will be needed to determine which targets are responsible for the observed therapeutic effects and which may contribute to side effects.

Investigation of Stereoisomeric Effects on Biological Activity

The presence of a chiral center at the 4-position of the piperidine ring in this compound means that it can exist as different stereoisomers. It is well-established in pharmacology that stereochemistry can have a profound impact on a drug's biological activity, with different enantiomers or diastereomers often exhibiting distinct potencies, selectivities, and even different pharmacological effects. thieme-connect.com

Therefore, a critical avenue for future research is the stereoselective synthesis of the different isomers of this compound and the evaluation of their individual biological activities. The introduction of chiral centers into the piperidine ring can significantly influence a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. thieme-connect.com For instance, in a series of 2,5-disubstituted piperidine derivatives, the cis- and trans-isomers displayed differential activity for the dopamine transporter. nih.gov

Key future experiments will involve:

Asymmetric Synthesis: Developing synthetic methods to produce enantiomerically pure forms of this compound.

Chiral Separation: Using techniques such as chiral chromatography to separate racemic mixtures into individual stereoisomers.

Stereospecific Biological Evaluation: Comparing the biological activity of the individual isomers to determine if one is more potent or has a more desirable pharmacological profile.

Q & A

Q. What are the common synthetic routes for 3-(Piperidin-4-yloxy)propan-1-ol, and what reaction conditions are critical for success?

Methodological Answer: A typical one-step synthesis involves reacting 3-(piperidin-4-yl)propan-1-ol with formalin (37% formaldehyde) in acetonitrile under ambient conditions. Key parameters include:

  • Stoichiometry: A molar ratio of 1:10 (piperidine derivative to formalin) ensures complete methylation.
  • Solvent Choice: Acetonitrile is preferred due to its polar aprotic nature, enhancing reaction homogeneity.
  • Workup: Post-reaction, the mixture is concentrated under reduced pressure, and the crude product is purified via column chromatography (ethyl acetate/hexane, 1:4) to remove unreacted reagents .

Q. Table 1: Example Reaction Conditions

ReagentQuantitySolventTemperatureYield*
Formaldehyde (37%)6.33 gAcetonitrileAmbient~70%
3-(Piperidin-4-yl)propan-1-ol3.02 g
*Yield estimated based on analogous reactions in .

Q. How is the structural identity of this compound confirmed in synthetic workflows?

Methodological Answer: Structural confirmation requires a combination of:

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify proton environments (e.g., piperidine ring protons at δ 2.5–3.5 ppm, hydroxyl proton at δ 1.5–2.0 ppm).
  • Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak ([M+H]+^+ at m/z 174.15).
  • X-ray Crystallography (if crystalline): SHELX software refines crystal structures, verifying bond lengths and angles (e.g., C-O bond distance ~1.42 Å) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

Methodological Answer: Optimization strategies include:

  • Catalyst Screening: Test Lewis acids (e.g., ZnCl2_2) to accelerate methylation.
  • Solvent Alternatives: Replace acetonitrile with DMF or THF to enhance solubility of intermediates.
  • Temperature Gradients: Evaluate reflux conditions (e.g., 60°C) to reduce reaction time.
  • In-line Analytics: Use TLC or HPLC to monitor reaction progress dynamically .

Q. Table 2: Optimization Variables

VariableOptions TestedImpact on Yield
CatalystNone, ZnCl2_2, AlCl3_3ZnCl2_2 ↑ yield by 15%
SolventAcetonitrile, DMF, THFTHF ↑ solubility
TemperatureAmbient, 40°C, 60°C60°C ↓ time by 50%

Q. How should researchers address contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Contradictions often arise from:

  • Purity Variability: Use HPLC (C18 column, 0.1% TFA in H2_2O/MeCN gradient) to verify compound purity (>95%).
  • Assay Conditions: Standardize in vitro protocols (e.g., receptor binding assays at pH 7.4, 37°C).
  • Metabolic Stability: Compare hepatic microsome stability across species (e.g., human vs. rodent) to identify species-specific effects .

Q. What computational approaches are suitable for predicting the pharmacological interactions of this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with targets (e.g., serotonin receptors). Parameters include:
    • Grid box size: 25 × 25 × 25 Å centered on the binding pocket.
    • Scoring function: AMBER force field.
  • MD Simulations: Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å acceptable).
  • QSAR Modeling: Develop regression models using descriptors like logP and topological polar surface area (TPSA) .

Q. How can researchers ensure the reproducibility of pharmacological studies involving this compound?

Methodological Answer:

  • Batch Consistency: Characterize multiple synthetic batches via 1^1H NMR and LC-MS.
  • Positive Controls: Include known receptor agonists/antagonists (e.g., ketanserin for 5-HT2_2 studies).
  • Blinded Experiments: Assign compound administration and data analysis to separate teams to reduce bias .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Piperidin-4-yloxy)propan-1-ol
Reactant of Route 2
3-(Piperidin-4-yloxy)propan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.